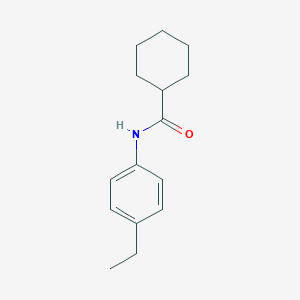

N-(4-ethylphenyl)cyclohexanecarboxamide

Description

N-(4-Ethylphenyl)cyclohexanecarboxamide is a carboxamide derivative featuring a cyclohexane ring linked to a 4-ethylphenyl group via an amide bond. Carboxamides of this class are typically synthesized via reactions between cyclohexanecarbonyl chloride and substituted anilines, as demonstrated in and .

Propriétés

Formule moléculaire |

C15H21NO |

|---|---|

Poids moléculaire |

231.33g/mol |

Nom IUPAC |

N-(4-ethylphenyl)cyclohexanecarboxamide |

InChI |

InChI=1S/C15H21NO/c1-2-12-8-10-14(11-9-12)16-15(17)13-6-4-3-5-7-13/h8-11,13H,2-7H2,1H3,(H,16,17) |

Clé InChI |

OFTABAZIQURXJL-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)NC(=O)C2CCCCC2 |

SMILES canonique |

CCC1=CC=C(C=C1)NC(=O)C2CCCCC2 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Substituent Effects on Physicochemical Properties

The substituent on the phenyl ring significantly impacts solubility, melting point, and reactivity. For example:

- N-(4-Chlorophenyl)cyclohexanecarboxamide (CAS 142810-49-9): The electron-withdrawing chlorine atom enhances polarity, likely increasing solubility in polar solvents compared to the 4-ethyl derivative .

- N-(4-Methoxyphenyl)cyclohexanecarboxamide derivatives : Methoxy groups can engage in hydrogen bonding, affecting crystallinity and thermal stability, as seen in thiourea analogues () .

Table 1: Substituent Effects on Key Properties

| Compound | Substituent | Melting Point (°C) | Solubility Trends |

|---|---|---|---|

| N-(4-Ethylphenyl) derivative | -C₂H₅ | Not reported | Moderate hydrophobicity |

| N-(4-Chlorophenyl) derivative | -Cl | Not reported | High polarity |

| N-(4-Methylphenyl) derivative | -CH₃ | Not reported | Moderate hydrophobicity |

| N-(4-Methoxyphenyl) thiourea (H₂L₈) | -OCH₃ | Crystalline | Polar solvent affinity |

Structural and Crystallographic Insights

- Conformational Stability : The cyclohexane ring in analogues like H₂L₉ adopts a chair conformation stabilized by intramolecular hydrogen bonds (N–H···O), a feature likely conserved in the 4-ethylphenyl derivative .

- Crystal Packing : Thiourea derivatives (e.g., ) form triclinic crystals (space group Pī), with lattice parameters influenced by substituent bulkiness. The 4-ethyl group may induce similar packing distortions .

Méthodes De Préparation

Reaction Mechanism and Conditions

The mixed anhydride method, adapted from industrial protocols for structurally related compounds, involves activating cyclohexanecarboxylic acid using a sulfonyl chloride derivative. For N-(4-ethylphenyl)cyclohexanecarboxamide, the process proceeds as follows:

-

Anhydride Formation : Cyclohexanecarboxylic acid reacts with p-toluenesulfonyl chloride (TsCl) in methylene chloride (CH₂Cl₂) under triethylamine (Et₃N) catalysis. This generates a reactive mixed anhydride intermediate, which enhances electrophilicity at the carbonyl carbon.

-

Amide Bond Formation : The intermediate is treated with 4-ethylaniline, leading to nucleophilic attack and subsequent amide bond formation.

Key Conditions :

Yield and Scalability

Industrial-scale trials of analogous reactions report yields of 75–80% . Purification typically involves sequential washes with aqueous HCl and recrystallization from cyclohexane/ethyl acetate mixtures. This method is favored for its mild conditions and compatibility with large-scale production.

Acyl Chloride Route

Synthesis of Cyclohexanecarbonyl Chloride

The direct use of cyclohexanecarbonyl chloride avoids anhydride formation but requires careful handling due to moisture sensitivity:

-

Chlorination : Cyclohexanecarboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] to form the acyl chloride.

-

Amidation : The acyl chloride reacts with 4-ethylaniline in tetrahydrofuran (THF) or dichloromethane, with Et₃N as an acid scavenger.

Key Conditions :

-

Solvent : THF or CH₂Cl₂.

-

Temperature : 0–5°C (to minimize side reactions).

-

Reaction Time : 4–6 hours.

Challenges and Optimizations

This route achieves 60–65% yield due to competing hydrolysis of the acyl chloride. Industrial applications often replace SOCl₂ with safer alternatives like PCl₃ or PCl₅, though these require stringent temperature control.

Nitrile Hydrolysis and Subsequent Amidation

Alkylation of Cyclohexanecarbonitrile

A less direct but versatile approach involves nitrile intermediates:

-

Alkylation : Cyclohexanecarbonitrile is alkylated with 1-halo-2-ethylbutane in the presence of a strong base (e.g., n-butyllithium).

-

Hydrolysis : The alkylated nitrile is hydrolyzed to the carboxylic acid using concentrated HCl or H₂SO₄ under reflux.

-

Amidation : The resulting acid is converted to the amide via the acyl chloride or mixed anhydride method.

Key Conditions :

Industrial Relevance

While this method provides flexibility in modifying the cyclohexane backbone, its multi-step nature and moderate yields limit scalability compared to single-step anhydride or acyl chloride routes.

Comparative Analysis of Preparation Methods

Key Observations :

-

The mixed anhydride method offers the best balance of yield and scalability, making it the preferred industrial choice.

-

The acyl chloride route, while straightforward, requires rigorous anhydrous conditions to mitigate hydrolysis.

-

Nitrile hydrolysis is primarily reserved for synthesizing structurally complex analogs rather than bulk production.

Mechanistic Insights and Side Reactions

Competing Pathways in Amidation

Catalytic Innovations

Recent advances in nickel-catalyzed cross-coupling (e.g., Ni(cod)₂/PPh₃ systems) suggest potential for direct C–N bond formation between cyclohexane derivatives and arylboronic acids. While untested for this compound, such methods could bypass traditional activation steps, though feasibility remains speculative.

Industrial Purification Strategies

Post-synthesis purification typically involves:

-

Liquid-Liquid Extraction : Sequential washes with 10% HCl and water to remove unreacted aniline and salts.

-

Recrystallization : Cyclohexane/ethyl acetate (3:1) mixtures yield high-purity crystals (>98% by HPLC).

-

Column Chromatography : Reserved for laboratory-scale purification using silica gel and gradients of CH₂Cl₂/EtOAc .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(4-ethylphenyl)cyclohexanecarboxamide, and how do reaction conditions influence yield?

- Methodology : Copper-catalyzed alkylation of amides with secondary alkyl halides under photoinduced conditions at room temperature is a common approach. For example, cyclohexanecarboxylic acid derivatives react with alkyl halides (e.g., 4-bromoheptane) in the presence of Cu catalysts, yielding amides with ~60-66% efficiency after purification via column chromatography (hexane/EtOAc gradients) . Alternative routes include condensation of cyclohexanecarbonyl chloride with amines (e.g., 4-ethylaniline) under inert conditions .

- Key Variables : Temperature, solvent polarity, and stoichiometry of reagents significantly impact reaction efficiency. Industrial methods may employ continuous flow synthesis for scalability .

Q. How is structural characterization of this compound performed to confirm purity and configuration?

- Analytical Techniques :

- NMR : and NMR identify substituent environments (e.g., cyclohexane ring protons at δ 1.18–1.88 ppm, amide NH signals near δ 5.08 ppm) .

- FT-IR : Amide C=O stretches (~1635 cm) and N-H bends (~3276 cm) confirm functional groups .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 225.3 for CHNO) .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data for this compound derivatives?

- Case Study : Discrepancies in antimicrobial activity may arise from substituent positioning. For instance, para-substituted ethyl groups enhance lipophilicity and membrane penetration compared to ortho analogs, but steric hindrance from the cyclohexane ring can reduce target binding .

- Mitigation :

- SAR Analysis : Compare analogs with varied substituents (e.g., 4-ethyl vs. 4-fluorophenyl) using in vitro assays .

- Computational Modeling : Docking studies predict interactions with biological targets (e.g., 5-HT receptors) .

Q. How can reaction mechanisms for this compound synthesis be elucidated to optimize catalytic systems?

- Mechanistic Insights :

- Copper Catalysis : Photoinduced Cu(I)/Cu(III) cycles facilitate C-N bond formation via radical intermediates, as evidenced by kinetic isotope effects and trapping experiments .

- Byproduct Analysis : Trace N-oxide derivatives (e.g., from over-oxidation) indicate competing pathways under aerobic conditions .

Q. What are the challenges in correlating cyclohexane ring puckering with pharmacological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.